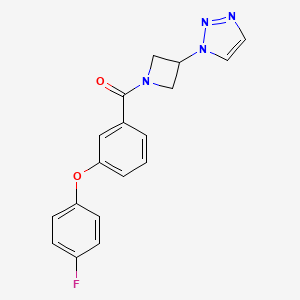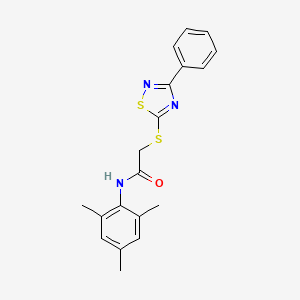![molecular formula C25H17N B2805452 9,9'-Spirobi[fluoren]-2-amine CAS No. 118951-68-1](/img/structure/B2805452.png)
9,9'-Spirobi[fluoren]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[fluoren]-2-amine is a chemical compound with the molecular formula C25H18N2 . It is a derivative of 9,9’-spirobifluorene, which is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .
Synthesis Analysis
The synthesis of 9,9’-Spirobi[fluoren]-2-amine involves several steps. One method involves the reaction of 2-bromochlorobenzene with phenylmagnesium bromide, followed by a reaction with bromofluorenone at 50-100°C in a methyltetrahydrofuran solvent . Another method involves the synthesis of 9,9’-spirobifluorene-based conjugated microporous polymers starting from unsubstituted spirobifluorene using an inexpensive FeCl3 mediator .Molecular Structure Analysis
The molecular structure of 9,9’-Spirobi[fluoren]-2-amine is characterized by two fluorene units perpendicular to each other, which is good for transporting carriers . The structure also includes a phenylene linker between the donor/acceptor units and the spirobifluorene core, which has a significant impact on its photophysical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,9’-Spirobi[fluoren]-2-amine include a molecular weight of 346.424 Da . The compound is also known to have a high glass-transition temperature (Tg) beyond 150°C .Scientific Research Applications
Polyimide Synthesis and Properties
A significant application of spiro compounds related to 9,9'-Spirobi[fluoren]-2-amine is in the synthesis of novel polyimides. These polyimides, derived from a spiro[fluorene-9,9′-xanthene] skeleton bis(ether amine) monomer, exhibit notable organosolubility and optical transparency. They form transparent, flexible, and strong films with low moisture absorption and low dielectric constants, making them suitable for various applications in material chemistry. Their exceptional thermal stability, with decomposition temperatures above 510 °C, further enhances their utility (Zhang et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
Spiro derivatives, including those similar to this compound, have been utilized as electron-blocking materials in OLEDs. These materials, such as N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) spiro[dibenzo[a,d][7]annulene-5,9′-fluoren]-2′-amine, demonstrate suitable optical properties, good electrochemical, and thermal stability. They contribute to a balanced charge distribution in the devices, leading to improved device lifetime and performance (Hu et al., 2020).
Electroluminescent and Photophysical Properties
Spiro compounds similar to this compound have been studied for their electroluminescent and photophysical properties. These studies include the synthesis and analysis of derivatives like 1-carbazolyl spirobifluorene and their structural, electrochemical, and photophysical properties. Such research is pivotal in understanding the behavior of these compounds in various electronic and optoelectronic applications (Sicard et al., 2019).
Mechanism of Action
Target of Action
The primary target of 9,9’-Spirobi[fluoren]-2-amine is the electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It serves as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection .
Mode of Action
9,9’-Spirobi[fluoren]-2-amine interacts with its targets by enabling the smooth flow of electrons in the device . In OLEDs, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .
Biochemical Pathways
The compound affects the electron transport pathway in OLEDs and OPV devices. By serving as an electron transport or electron-blocking material, it assists in efficient charge extraction and collection . This results in downstream effects such as improved device performance and efficiency.
Result of Action
The action of 9,9’-Spirobi[fluoren]-2-amine results in improved performance of OLEDs and OPV devices. For instance, it has been used in the development of a blue thermally activated delayed fluorescence (TADF) emitter for blue OLEDs, leading to high-efficiency devices .
Action Environment
The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-2-amine are influenced by environmental factors such as the presence of other materials in the device and the operating conditions. For example, its performance can be enhanced when used in combination with other materials, such as N-phenyl-1-naphthylamine (PNA)/spiro [fluorene-9,9’-xanthene] (SFX) hybrid materials .
properties
IUPAC Name |
9,9'-spirobi[fluorene]-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDALUXSMNRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118951-68-1 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluoren]-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2805369.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2805370.png)

![Tert-butyl N-[(3R,4R)-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-3-yl]carbamate](/img/structure/B2805373.png)


![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2805376.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2805378.png)
![[1-(Oxirane-2-carbonyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2805379.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805381.png)
![Methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2805388.png)
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2805389.png)
